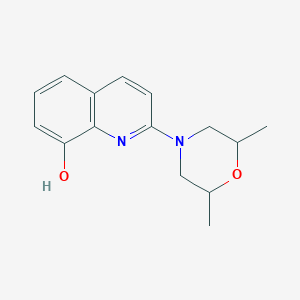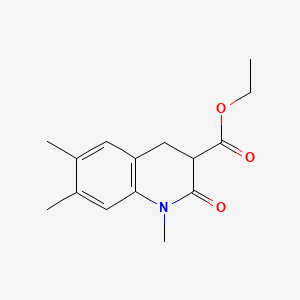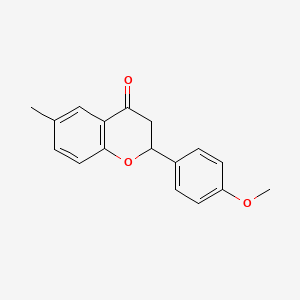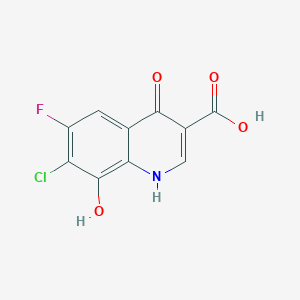
N-(p-Chlorophenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Chlorophenethyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the benzamide moiety is substituted with a p-chlorophenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Chlorophenethyl)benzamide typically involves the reaction of p-chlorophenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Chlorophenethylamine+Benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(p-Chlorophenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(p-Chlorophenethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(p-Chlorophenethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparación Con Compuestos Similares
N-(p-Chlorophenethyl)benzamide can be compared with other benzamide derivatives, such as:
- N-(2-Chlorophenethyl)benzamide
- N-(3-Chlorophenethyl)benzamide
- N-(4-Methylphenethyl)benzamide
Uniqueness: The presence of the p-chlorophenethyl group in this compound imparts unique chemical and biological properties. For example, the para-substitution with chlorine can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it more effective in certain biological applications .
Propiedades
Número CAS |
3418-95-9 |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Clave InChI |
RFZCESJZKQWEOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)



![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)




![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)



